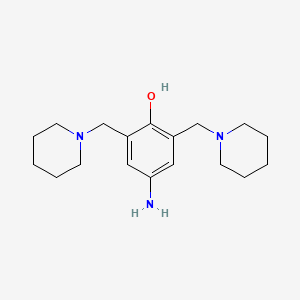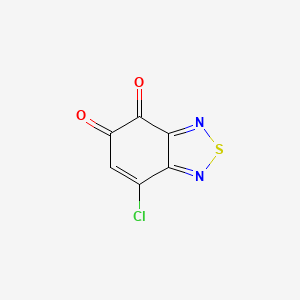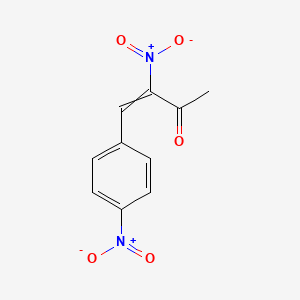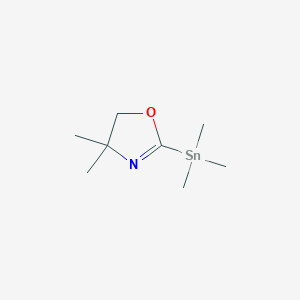
Phenol, 4-amino-2,6-bis(1-piperidinylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-amino-2,6-bis(1-piperidinylmethyl)- is a complex organic compound with the molecular formula C18H29N3O . This compound features a phenol group substituted with amino and piperidinylmethyl groups, making it a unique structure in the realm of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-amino-2,6-bis(1-piperidinylmethyl)- typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution, where a phenol derivative undergoes substitution reactions with piperidine derivatives under controlled conditions . The reaction conditions often include the use of strong bases and solvents to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes purification steps such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-amino-2,6-bis(1-piperidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the amino group can produce primary amines.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-amino-2,6-bis(1-piperidinylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenol, 4-amino-2,6-bis(1-piperidinylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the piperidinylmethyl groups can enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4-methyl-2-(1-piperidinylmethyl)-: This compound has a similar structure but with a methyl group instead of an amino group.
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-piperidinylmethyl)-: This compound features bulky tert-butyl groups, making it more sterically hindered.
Uniqueness
Phenol, 4-amino-2,6-bis(1-piperidinylmethyl)- is unique due to the presence of both amino and piperidinylmethyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
111982-35-5 |
|---|---|
Molekularformel |
C18H29N3O |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
4-amino-2,6-bis(piperidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C18H29N3O/c19-17-11-15(13-20-7-3-1-4-8-20)18(22)16(12-17)14-21-9-5-2-6-10-21/h11-12,22H,1-10,13-14,19H2 |
InChI-Schlüssel |
DBMUMGLCCCOOLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2=CC(=CC(=C2O)CN3CCCCC3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine](/img/structure/B14314947.png)



![N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide](/img/structure/B14314975.png)
